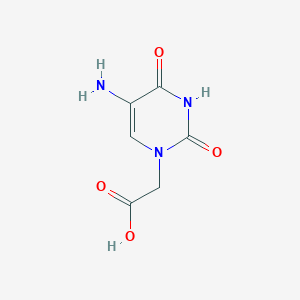

2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetic acid typically involves multi-step organic reactions. Common starting materials include urea and malonic acid derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetic acid has several applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

5-Fluorouracil: An anticancer agent.

Cytosine: A nucleobase found in DNA and RNA.

Thymine: Another nucleobase found in DNA.

Uniqueness

What sets 2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetic acid apart is its unique structure, which may confer specific biological activities not observed in other pyrimidine derivatives

Biological Activity

2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, commonly referred to as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

The compound's molecular formula is C7H9N3O4 with a molecular weight of approximately 185.16 g/mol. Its structure features a pyrimidinone ring system that is critical for its biological activity.

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit aldose reductase (AKR1B1), which plays a crucial role in glucose metabolism and diabetic complications .

- Anticancer Activity : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and activating DNA damage responses. For example, compounds structurally related to this pyrimidine derivative have shown promising results against BRCA-deficient cancer cell lines by enhancing synthetic lethality .

- Antioxidant Properties : The compound has been reported to possess antioxidant activity, which can mitigate oxidative stress-related damage in cells .

Anticancer Efficacy

A notable study evaluated the antiproliferative effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against MDA-MB-436 breast cancer cells with IC50 values ranging from 2.57 µM to 10.70 µM .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 5 | 2.57 | MDA-MB-436 |

| Olaparib | 8.90 | MDA-MB-436 |

| Compound 8a | 10.70 | MDA-MB-436 |

Enzyme Inhibition

The compound's role as an aldose reductase inhibitor was highlighted in a study where it demonstrated effective inhibition of the enzyme's activity, which is significant in the context of diabetic complications .

Case Studies

- Diabetes Management : In a clinical setting, derivatives of this compound have been investigated for their potential to manage diabetic complications by targeting aldose reductase activity. This could lead to reduced microvascular complications in diabetic patients.

- Cancer Therapy : A recent study focused on the use of pyrimidine derivatives in combination therapies for cancer treatment, showing enhanced efficacy when used alongside traditional chemotherapeutics .

Properties

Molecular Formula |

C6H7N3O4 |

|---|---|

Molecular Weight |

185.14 g/mol |

IUPAC Name |

2-(5-amino-2,4-dioxopyrimidin-1-yl)acetic acid |

InChI |

InChI=1S/C6H7N3O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2,7H2,(H,10,11)(H,8,12,13) |

InChI Key |

DZSJRQUYHVHSKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.